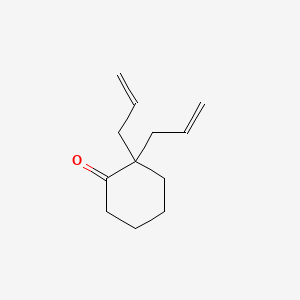
2,2-Diallylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diallylcyclohexanone is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexanone, where two hydrogen atoms at the 2-position are replaced by allyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylcyclohexanone typically involves the alkylation of cyclohexanone with allyl bromide in the presence of a strong base such as sodium amide. The reaction is carried out in an anhydrous environment, often using ether as a solvent. The process involves the formation of a sodium enolate intermediate, which then reacts with allyl bromide to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diallylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and benzonitrile.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Allyl groups can be substituted using reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Diallylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-diallylcyclohexanone involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, such as the [2+2] cycloaddition, which is a stepwise mechanism involving the formation of intermediate species . These reactions can lead to the formation of cyclobutane rings, which are important in the synthesis of various organic compounds.
Comparación Con Compuestos Similares
2,2-Dimethylcyclohexanone: This compound has two methyl groups instead of allyl groups at the 2-position.
2,6-Dimethylcyclohexanone: Another similar compound with methyl groups at the 2 and 6 positions.
Uniqueness: 2,2-Diallylcyclohexanone is unique due to the presence of allyl groups, which provide additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its methyl-substituted counterparts.
Propiedades
Número CAS |
5277-36-1 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O/c1-3-8-12(9-4-2)10-6-5-7-11(12)13/h3-4H,1-2,5-10H2 |
Clave InChI |
QFSGLPBMYINTJA-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCC1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


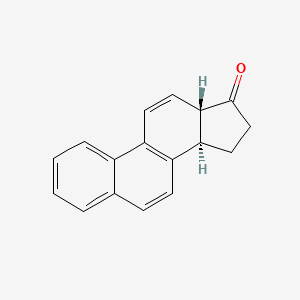

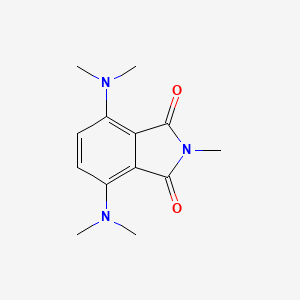


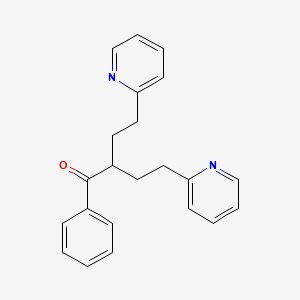
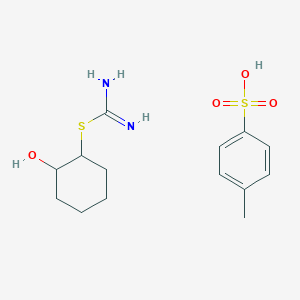

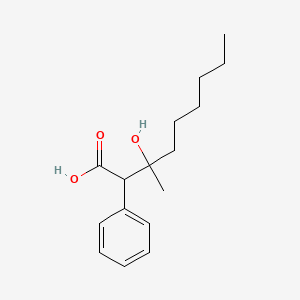

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)


![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
